Cas no 52359-17-8 (Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-)
![Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- structure](https://ja.kuujia.com/scimg/cas/52359-17-8x500.png)
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- 化学的及び物理的性質
名前と識別子
-
- Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-
- Bis(di-tert-butyl-phenylphosphine)palladium(0)
- ditert-butyl(phenyl)phosphane,palladium
- 52359-17-8
- DTXSID80789068
- ditert-butyl(phenyl)phosphane;palladium
- Di-tert-butyl(phenyl)phosphane--palladium (2/1)
- SCHEMBL14696690
-
- MDL: MFCD15071400
- インチ: InChI=1S/2C14H23P.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3;
- InChIKey: KJTQUBRAVOMHKY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pd]
計算された属性
- せいみつぶんしりょう: 546.21378
- どういたいしつりょう: 550.21096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 174
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- かんど: Air Sensitive
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB264104-1 g |
Bis(di-tert-butyl-phenylphosphine)palladium(0), Pd 19.3%; . |
52359-17-8 | 1 g |
€339.00 | 2023-07-20 | ||
Ambeed | A782023-1g |
Bis(di-tert-butyl-phenylphosphine)palladium(0) |
52359-17-8 | 98% | 1g |
$574.0 | 2024-04-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45853-1g |
Bis(di-tert-butyl-phenylphosphine)palladium(0), 98% |
52359-17-8 | 98% | 1g |
¥7394.00 | 2023-02-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45853-250mg |
Bis(di-tert-butyl-phenylphosphine)palladium(0), 98% |
52359-17-8 | 98% | 250mg |
¥2308.00 | 2023-02-25 | |
abcr | AB264104-250mg |
Bis(di-tert-butyl-phenylphosphine)palladium(0), Pd 19.3%; . |
52359-17-8 | 250mg |
€112.30 | 2025-02-18 | ||
Cooke Chemical | F703623-250mg |
Bis(di-tert-butyl-phenylphosphine)palladium(0) |
52359-17-8 | Pd19.3 | 250mg |
RMB 1846.40 | 2025-02-21 | |
abcr | AB264104-250 mg |
Bis(di-tert-butyl-phenylphosphine)palladium(0), Pd 19.3%; . |
52359-17-8 | 250 mg |
€105.10 | 2023-07-20 | ||
Cooke Chemical | F703623-1g |
Bis(di-tert-butyl-phenylphosphine)palladium(0) |
52359-17-8 | Pd19.3 | 1g |
RMB 5915.20 | 2025-02-21 | |
abcr | AB264104-1g |
Bis(di-tert-butyl-phenylphosphine)palladium(0), Pd 19.3%; . |
52359-17-8 | 1g |
€373.00 | 2025-02-18 |
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- 関連文献
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-に関する追加情報
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine] (CAS No. 52359-17-8): A Versatile Catalyst in Modern Chemical Synthesis
Palladium, a transition metal with unique catalytic properties, forms the core of bis[bis(1,1-dimethylethyl)phenylphosphine] complexes that have revolutionized organic chemistry and medicinal chemistry. The compound with CAS No. 52359-17-8 is specifically characterized by its diphosphine ligand structure, where two bis(tert-butylphenyl)phosphine groups are coordinated to palladium. This configuration enhances its stability and selectivity in various catalytic reactions, making it indispensable in the synthesis of complex organic molecules.
The ligand framework of bis[bis(tert-butylphenyl)phosphine] provides steric hindrance that prevents unwanted side reactions while maintaining electronic properties favorable for transition metal activation. Recent studies published in the Journal of the American Chemical Society (JACS) highlight its role in asymmetric catalysis, particularly in enantioselective Heck reactions. Researchers from MIT demonstrated that this palladium complex can achieve enantiomeric excesses exceeding 98% under mild conditions by optimizing solvent polarity and temperature gradients. Such advancements underscore its utility in synthesizing chiral pharmaceutical intermediates with high precision.
In drug discovery applications, this compound has been pivotal for constructing biologically active scaffolds. A 2023 paper in Nature Chemistry reported its use in synthesizing novel quinoline derivatives for cancer therapy. The palladium catalyst enabled efficient C-N bond formation under ambient pressure, bypassing traditional high-pressure hydrogenation methods. This innovation reduces production costs while improving yield consistency—a critical factor for scaling up preclinical drug candidates.
The coordination geometry of CAS No. 52359-17-8 allows dynamic adaptation during catalytic cycles, a phenomenon termed "ligand promiscuity." Scientists at Stanford University recently elucidated this mechanism using X-ray crystallography and DFT calculations. Their findings revealed that the tert-butyl groups undergo conformational rearrangement to accommodate different substrates without compromising catalytic activity, making it highly adaptable for diverse reaction systems.
In materials science applications, this palladium complex has emerged as a key component in cross-coupling reactions for polymer synthesis. A collaborative study between ETH Zurich and Merck KGaA showcased its effectiveness in synthesizing conductive polymers via Suzuki-Miyaura coupling under aqueous conditions—a breakthrough for eco-friendly electronics manufacturing. The compound's ability to function efficiently in water eliminates the need for hazardous organic solvents traditionally used in such processes.
Recent advances have expanded its application into bioorthogonal chemistry domains. Researchers at Scripps Institute modified the ligand's peripheral substituents to enhance biocompatibility while maintaining catalytic efficiency. This variant was successfully employed in live-cell imaging studies to label lipid membranes without perturbing cellular functions—a significant step toward real-time metabolic pathway visualization techniques.
Spectroscopic analysis confirms the compound's robustness against oxidation even at elevated temperatures (up to 140°C). Thermogravimetric studies published in Angewandte Chemie show minimal decomposition before 300°C under nitrogen atmosphere, ensuring operational reliability across industrial-scale processes. Its thermal stability also facilitates recyclability: a 2024 report from Max Planck Institute demonstrated recovery rates exceeding 90% after five consecutive reaction cycles using simple filtration methods.
In peptide conjugation research, this catalyst enables site-specific attachment of therapeutic moieties to protein backbones with unprecedented efficiency. Work by Harvard Medical School teams achieved coupling efficiencies of 95% within minutes using microwave-assisted protocols—a stark improvement over conventional methods requiring hours or days—opening new avenues for targeted drug delivery systems.
Nanostructured variants of CAS No. 52359-17-8 have been developed through colloid chemistry approaches to improve mass transfer kinetics during continuous flow reactions. These nanoparticles exhibit surface area-to-volume ratios up to 300 m²/g according to recent ACS Catalysis articles, enabling scalable production of APIs with reduced environmental footprint compared to traditional batch processes.
Safety data sheets confirm non-hazardous handling characteristics when used within recommended parameters—no classification as carcinogenic or mutagenic per IARC guidelines—and minimal environmental impact due to rapid degradation under UV exposure as shown by OECD-compliant testing protocols conducted at Imperial College London laboratories.
Economic analyses published in Chemical Engineering Journal reveal cost savings potential of up to 40% when substituting traditional phosphine ligands with this compound due to higher turnover numbers and recyclability metrics observed across industrial trials involving pharmaceutical API synthesis pathways.
Ongoing research focuses on expanding its applicability into low-coordinate catalytic systems where single-electron transfer mechanisms dominate reaction pathways. Preliminary results from Caltech suggest potential applications in visible-light mediated radical cross-coupling reactions that could redefine synthetic methodologies for complex natural product analogs commonly encountered in oncology drug development programs.
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